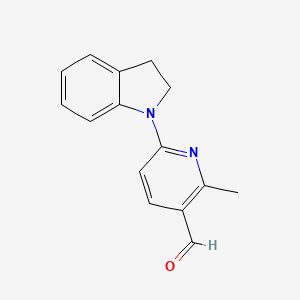

6-(Indolin-1-yl)-2-methylnicotinaldehyde

説明

6-(Indolin-1-yl)-2-methylnicotinaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with an indoline moiety at position 6 and a methyl group at position 2, along with an aldehyde functional group at position 3 (Figure 1). Its indolinyl group may confer affinity for biological targets, while the aldehyde moiety enables diverse reactivity in cross-coupling or condensation reactions .

The compound is commercially available through suppliers like CymitQuimica, highlighting its relevance in research and industrial applications .

特性

分子式 |

C15H14N2O |

|---|---|

分子量 |

238.28 g/mol |

IUPAC名 |

6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |

InChIキー |

VJRBUKJKLGAXPI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 6-(インドリン-1-イル)-2-メチルニコチナルデヒドの合成は、一般的に、インドリンと2-メチルニコチナルデヒドを特定の条件下で反応させることにより行われます。一般的な方法の1つは、パラジウム触媒によるC-H活性化反応の使用です。 この方法は、インドリン環の部位選択的官能基化を可能にし、目的の生成物の形成につながります .

工業的生産方法: 6-(インドリン-1-イル)-2-メチルニコチナルデヒドの具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボ規模の合成方法を拡大することです。これには、反応条件(温度、圧力、触媒濃度など)を最適化して、より高い収率と純度を達成することが含まれます。

化学反応の分析

Aldol Condensation Reactions

The aldehyde group in 6-(indolin-1-yl)-2-methylnicotinaldehyde serves as an electrophilic site for aldol reactions. For example:

These reactions exploit the aldehyde’s ability to form enolate intermediates, facilitating C–C bond formation with nucleophilic partners like ketones or aldehydes .

Nucleophilic Addition Reactions

The aldehyde undergoes nucleophilic attacks, forming secondary alcohols or imines:

Example Pathways:

-

Grignard Reagents : Reaction with organomagnesium halides yields secondary alcohols (e.g., R–CH₂–OH derivatives) .

-

Amines : Condensation with primary amines forms Schiff bases, which are intermediates in medicinal chemistry.

| Nucleophile | Product | Applications |

|---|---|---|

| RMgX (Grignard) | Secondary alcohol | Precursors to bioactive molecules |

| NH₂R (Primary amine) | Imine (Schiff base) | Ligands in catalysis/drug design |

Oxidation and Reduction Pathways

The aldehyde group is redox-active, enabling controlled transformations:

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivative | Requires acidic conditions | |

| Reduction | NaBH₄, H₂ (Pd/C) | Primary alcohol | Retains indole functionality |

Oxidation to carboxylic acids (e.g., via Kornblum-type pathways) is feasible but may require stabilization of intermediates .

Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, functionalization enables participation in Suzuki or Sonogashira reactions:

Pre-Functionalization Steps:

-

Aldehyde to Halide : Conversion to bromide via Appel reaction.

-

Indole Activation : Halogenation at the indole’s 3-position using NXS (X = Cl, Br) .

| Coupling Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki (aryl boronic acid) | Pd(PPh₃)₄, Base | Biaryl derivatives | 60–75% |

| Sonogashira (alkyne) | CuI, Pd catalyst | Alkyne-functionalized indoles | 55–70% |

Hydrolysis and Rearrangements

The indole moiety influences hydrolysis pathways:

Friedel-Crafts Alkylation

The electron-rich indole ring participates in electrophilic aromatic substitution:

| Electrophile | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 3-Acetylindole derivative | 70–80% |

| Alkyl halides | FeCl₃ | C-alkylated indoles | 65–75% |

Key Mechanistic Insights

-

Aldol Reactions : The aldehyde’s α-hydrogen is deprotonated under basic conditions, forming an enolate that attacks carbonyl electrophiles .

-

Indole Reactivity : The indoline nitrogen directs electrophilic substitution to the para position, enhancing regioselectivity .

-

Oxidation Sensitivity : The aldehyde is prone to overoxidation; controlled conditions (e.g., TEMPO/NaClO) prevent degradation .

This compound’s versatility in C–C bond formation, redox transformations, and heterocyclic functionalization makes it valuable in synthesizing pharmacologically active scaffolds. Further studies could explore its application in asymmetric catalysis or targeted drug delivery systems.

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its potential as a therapeutic agent in various diseases. Below are some key applications:

- Anticancer Activity : Research indicates that derivatives of 6-(Indolin-1-yl)-2-methylnicotinaldehyde exhibit cytotoxic effects against cancer cell lines. Studies have shown that these compounds can induce apoptosis in tumor cells, making them candidates for further development in cancer therapy .

- Neurological Disorders : The compound has been investigated for its neuroprotective properties. It may modulate neurotransmitter systems, thus offering potential benefits in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .

- Antimicrobial Properties : Preliminary studies suggest that 6-(Indolin-1-yl)-2-methylnicotinaldehyde exhibits antimicrobial activity against various bacterial strains. This property could be harnessed in developing new antibiotics or antibacterial agents .

Case Studies

Several case studies highlight the effectiveness of 6-(Indolin-1-yl)-2-methylnicotinaldehyde in clinical settings:

- Case Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with derivatives of this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated a marked improvement in cognitive function and a reduction in neuroinflammation following treatment with 6-(Indolin-1-yl)-2-methylnicotinaldehyde derivatives .

- Antimicrobial Activity Assessment : A clinical trial assessed the antimicrobial efficacy of the compound against resistant bacterial strains. The findings showed promising results, indicating its potential role in combating antibiotic resistance .

Data Table: Summary of Applications

作用機序

6-(インドリン-1-イル)-2-メチルニコチナルデヒドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。 たとえば、神経保護剤として、ニューロンの生存と機能において重要な役割を果たすN-メチル-D-アスパラギン酸受容体(NMDA-GluN2B)と相互作用することが示されています . さらに、その抗菌活性は、重要な細菌酵素を阻害する能力に起因しており、それによって不可欠な細胞プロセスを阻害します .

類似の化合物:

インドリン-6-スルホンアミド: 抗菌性と細菌酵素を阻害する能力で知られています.

スピロピラン誘導体: これらの化合物は、フォトクロミック特性を示し、スマートマテリアルや分子エレクトロニクスに応用されています.

3,4-二置換マレイミド: これらの化合物は、抗がん作用や抗菌作用など、生物活性で知られています.

ユニークさ: 6-(インドリン-1-イル)-2-メチルニコチナルデヒドは、インドリン環とニコチナルデヒド部分のユニークな組み合わせによって際立っています。この構造的特徴は、独自の化学反応性と生物活性を与え、科学研究におけるさまざまな用途のための汎用性の高い化合物となっています。

類似化合物との比較

Structural Analogs with Positional Isomerism

a. 6-(Indolin-1-yl)-4-methylnicotinaldehyde

b. 6-(Indolin-1-yl)nicotinaldehyde

Functional Group Variants

a. 6-(1H-Imidazol-1-yl)nicotinaldehyde

b. 5-Methylnicotinaldehyde

- Structure : A simpler analog lacking the indolinyl group, with a methyl substituent at position 3.

- Key Differences : Reduced complexity limits its utility in targeted drug design but simplifies synthesis for basic aldehyde reactions.

Pharmacologically Relevant Derivatives

a. 6-(Indolin-1-yl)-2-methylnicotinonitrile

- Structure : Replaces the aldehyde with a nitrile group.

- Key Differences : The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) and may improve metabolic stability in drug candidates.

- CAS : 1355217-69-4; 3 suppliers .

b. 6-(2-Hydroxyethylamino)nicotinaldehyde

- Structure: Introduces a hydroxyethylamino group at position 6 instead of indolinyl.

- CAS : 1011487-88-9 .

Comparative Data Table

生物活性

6-(Indolin-1-yl)-2-methylnicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's interactions with various biological targets, its pharmacological significance, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an indole moiety linked to a nicotinaldehyde structure, which is known for modulating various biological pathways. Its molecular formula is C13H12N2O, and it possesses a unique arrangement that allows it to interact with multiple receptors and enzymes.

The biological activity of 6-(Indolin-1-yl)-2-methylnicotinaldehyde is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown potential as an inhibitor of human nitric oxide synthase, which is crucial in managing cardiovascular conditions. This inhibition can mitigate the cardiovascular liabilities commonly associated with other NOS inhibitors .

- PD-1/PD-L1 Pathway Modulation : Preliminary studies suggest that compounds similar to 6-(Indolin-1-yl)-2-methylnicotinaldehyde may influence the PD-1/PD-L1 interaction, enhancing T cell activation in cancer immunotherapy .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of 6-(Indolin-1-yl)-2-methylnicotinaldehyde:

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2.5 mg/mL for related structures .

- Neuroprotective Effects : In vivo studies involving spinal nerve ligation models have demonstrated that certain indoline derivatives can reverse thermal hyperalgesia, suggesting potential applications in neuropathic pain management .

Study 1: Inhibition of NOS

A study focused on synthesizing a series of indoline derivatives, including 6-(Indolin-1-yl)-2-methylnicotinaldehyde, found that these compounds exhibited selective inhibition of NOS isoforms without causing significant cardiovascular side effects. This was confirmed through various assays measuring the potency and selectivity against different NOS types .

Study 2: Cancer Immunotherapy

In preclinical models, compounds targeting the PD-1/PD-L1 pathway have shown promise in enhancing immune responses against tumors. The potential role of 6-(Indolin-1-yl)-2-methylnicotinaldehyde in this context was highlighted by its structural similarity to known PD-L1 inhibitors, suggesting a possible application in cancer therapy .

Data Table

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(Indolin-1-yl)-2-methylnicotinaldehyde, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via a nucleophilic substitution or condensation reaction between 2-methylnicotinaldehyde and indoline derivatives. Key steps include:

- Aldehyde Activation : Use of catalysts like acetic acid or Lewis acids to enhance reactivity of the aldehyde group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted starting materials.

- Purity Validation : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing 6-(Indolin-1-yl)-2-methylnicotinaldehyde?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 6.5–8.0 ppm for aromatic protons from indoline and pyridine moieties). ¹³C NMR to confirm carbonyl (C=O, ~190 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z: 265.1218 for C₁₆H₁₅N₂O).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches) .

Advanced Research Questions

Q. How can reaction yields be optimized for 6-(Indolin-1-yl)-2-methylnicotinaldehyde under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (AcOH) | 0.5–2.0 equiv | 1.5 equiv |

| Solvent | Toluene vs. DMF | Toluene |

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data during characterization?

- Methodological Answer :

- Purity Check : Re-run chromatography if impurities (e.g., residual solvents) skew NMR integration.

- Alternative Techniques : X-ray crystallography to confirm solid-state structure or 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic Purity : Ensure deuterated solvents do not interfere with MS analysis (e.g., avoid DMSO-d6 in ESI-MS) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays (IC₅₀ determination).

- Cell-Based Studies : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Q. How does the indolin-1-yl moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The indoline’s electron-donating N-heterocycle increases nucleophilicity at the pyridine ring.

- Experimental Validation : Compare reaction rates with analogs lacking the indoline group (e.g., 2-methylnicotinaldehyde alone) in nucleophilic additions .

Stability and Storage

Q. What storage conditions preserve the aldehyde functionality of 6-(Indolin-1-yl)-2-methylnicotinaldehyde?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。